![molecular formula C15H15NO3 B2420850 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 153109-84-3](/img/structure/B2420850.png)
2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H15NO3 and a molecular weight of 257.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H15NO3 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 257.28 . More detailed properties, such as melting point, boiling point, and solubility, would require experimental determination.Applications De Recherche Scientifique
Optoelectronic Properties and Bioactivity
- Imine compounds, including derivatives similar to 2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol, have been synthesized and characterized for their optoelectronic properties and potential bioactivity. These compounds showed potential inhibition properties against crucial proteins of SARS-CoV-2, indicating their relevance in medicinal chemistry and material science (Ashfaq et al., 2022).
Antioxidant Properties
- Schiff base ligands and their metal complexes have been evaluated for their antioxidant properties. These synthesized compounds demonstrated significant dose-dependent antioxidant activities, comparable with classical antioxidants like ascorbic acid and EDTA. This suggests their potential use in pharmaceuticals as synthetic antioxidants (Ibrahim et al., 2017).
Corrosion Inhibition
- Schiff base compounds have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds can act as effective mixed-type inhibitors, highlighting their potential application in materials science and engineering to enhance the durability of metals (Küstü et al., 2007).
DNA and Plasma Protein Probing
- Certain Schiff base ligands and their metal(II) complexes have been identified as effective probes of DNA and plasma proteins. These complexes primarily interact with DNA through groove binding, indicating their potential in biochemical research and drug development (Rani et al., 2020).
Antimicrobial Studies
- Novel azo-azomethine dyes derived from Schiff bases have been synthesized and tested for their antimicrobial properties. These compounds showed antibacterial activities against gram-positive bacteria, suggesting their use in developing new antimicrobial agents (Kose et al., 2013).
Propriétés
IUPAC Name |
2-[(3,5-dimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-12(8-14(9-13)19-2)16-10-11-5-3-4-6-15(11)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREPXPYVXIADHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)
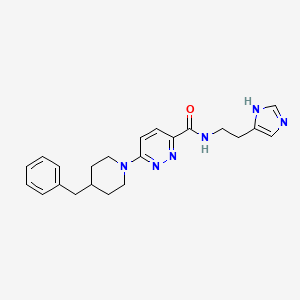
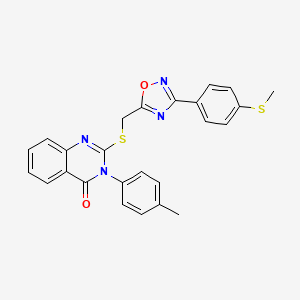
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)
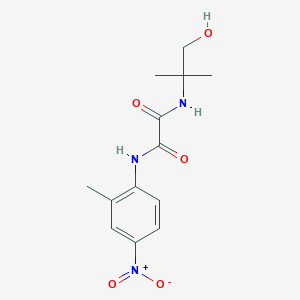
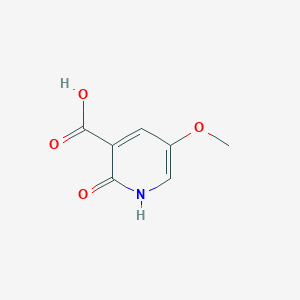
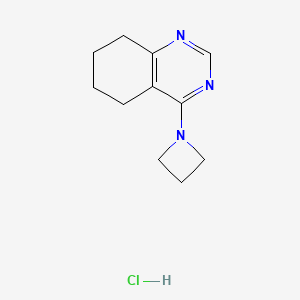
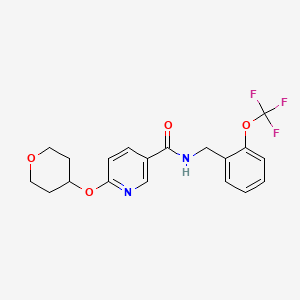

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)